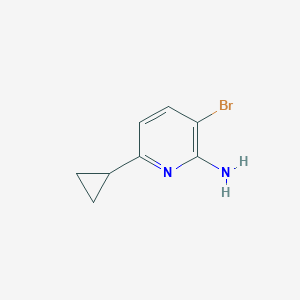

3-Bromo-6-cyclopropylpyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-7(5-1-2-5)11-8(6)10/h3-5H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTBWBYPBJGKMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Cyclopropyl-Aminopyridine Motif: A Guide to Bioisosteric Utility and Metabolic Nuance

[2]

Executive Summary

In the optimization of aminopyridine-based pharmacophores—a privileged scaffold in kinase inhibitors and GPCR ligands—the cyclopropyl group represents more than a simple hydrophobic space-filler.[2] It acts as a "Goldilocks" bioisostere, bridging the gap between the flexibility of an isopropyl group and the rigidity of a phenyl ring.[2]

This guide analyzes the role of cyclopropyl substituents in aminopyridine chemistry, focusing on three critical dimensions: electronic modulation via Walsh orbitals , conformational restriction , and the metabolic duality of stabilization versus mechanism-based inhibition (MBI).[1]

Physicochemical & Electronic Rationale

The "Pseudo-Unsaturation" Effect

Unlike standard alkyl groups, the cyclopropane ring possesses significant

-

Electronic Impact: When attached to the exocyclic nitrogen of an aminopyridine, a cyclopropyl group can modulate the basicity of the amine.[2] While generally electron-donating by induction (+I), the increased s-character of the C-N bond renders N-cyclopropyl amines less basic than their N-isopropyl counterparts (

shift -

Lipophilicity: The cyclopropyl group reduces lipophilicity (

) compared to an isopropyl or isobutyl group (

Conformational Locking: The Bisected Conformation

The steric bulk and electronic requirements of the cyclopropyl group force the N-cyclopropyl aminopyridine into a preferred bisected conformation .[2] In this state, the methine C-H bond of the cyclopropane ring tends to eclipse the

Metabolic Stability vs. Toxicity: The Double-Edged Sword[2]

The incorporation of a cyclopropyl group introduces a dichotomy in drug metabolism and pharmacokinetics (DMPK) that every chemist must navigate.

The Stabilizer (C-H Bond Strength)

The C-H bonds of a cyclopropane ring are significantly stronger (Bond Dissociation Energy

-

Application: Replacing an isopropyl group with a cyclopropyl group blocks CYP450-mediated hydroxylation at the

-carbon.[2] This is a standard strategy to extend half-life (

The Risk: Mechanism-Based Inhibition (MBI)

While C-cyclopropyl groups are stable, N-cyclopropylamines carry a risk of becoming "suicide inhibitors" of CYP450 enzymes.

-

Mechanism: CYP450 enzymes can oxidize the nitrogen to a radical cation.[2] This triggers a rapid ring-opening of the strained cyclopropane, generating a reactive carbon-centered radical that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.[2]

-

Mitigation: This risk is structure-dependent. Attaching the nitrogen to an electron-deficient ring (like pyridine) reduces the electron density on the nitrogen, making the initial Single Electron Transfer (SET) oxidation less likely compared to aliphatic cyclopropylamines.[2]

Visualization: The Metabolic Decision Pathway[2]

Figure 1: The metabolic fate of cyclopropyl-containing drugs depends heavily on the electronic environment of the nitrogen atom.

Synthetic Methodologies

Synthesizing N-cyclopropyl aminopyridines requires overcoming the poor nucleophilicity of cyclopropylamine (due to steric strain and s-character) and the poor electrophilicity of halopyridines.[2]

Comparison of Methods

| Methodology | Reaction Type | Scope & Limitations | Precedence |

| Buchwald-Hartwig | Pd-Catalyzed Cross-Coupling | Gold Standard. Works with Cl/Br/I-pyridines. Tolerates EWGs and EDGs.[2] | High |

| Chan-Lam | Cu-Catalyzed Oxidative Coupling | Uses cyclopropylboronic acids. Milder, but often lower yields for sterically hindered amines.[1] | Medium |

| S_NAr | Nucleophilic Aromatic Substitution | Only works for highly electron-deficient pyridines (e.g., 2-F-4-NO2-pyridine). Requires high heat.[2] | Low |

Synthetic Workflow Diagram

Figure 2: Decision tree for selecting the optimal synthetic route based on pyridine electronics.

Experimental Protocols

Protocol A: Buchwald-Hartwig Amination (Standard)

Use this protocol for unactivated 2-chloropyridines.

-

Preparation: In a glovebox, charge a reaction vial with 2-chloropyridine (1.0 equiv), cyclopropylamine (1.2 equiv),

(2 mol%), and BINAP (4 mol%). -

Base Addition: Add NaOtBu (1.5 equiv).

-

Solvent: Add anhydrous Toluene (0.2 M concentration).

-

Reaction: Seal and heat to 100°C for 12 hours.

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with water/brine. Dry over

.[2] -

Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Microsomal Stability & MBI Assessment

Critical for validating the safety of the N-cyclopropyl motif.[2]

-

Incubation: Incubate test compound (1

M) with human liver microsomes (HLM) and NADPH at 37°C. -

Timepoints: Quench aliquots at 0, 15, 30, and 60 mins with acetonitrile containing internal standard.

-

MBI Check (IC50 Shift):

-

Pre-incubate compound with HLM +/- NADPH for 30 mins.[2]

-

Dilute 10-fold into a secondary incubation containing a probe substrate (e.g., Midazolam for CYP3A4).[1]

-

Result: If the

decreases significantly ( > 2-fold) in the NADPH-preincubated arm, the compound is likely a mechanism-based inhibitor (suicide inhibitor).

-

References

-

Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[2][4][5] Journal of Medicinal Chemistry. Link

-

Wiles, J. A., et al. (2017).[1] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[2][6][7] Frontiers in Chemistry. Link

-

Barnes-Seeman, D. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Link

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

-

PubChem. (2025).[8] N-Isopropylaniline Compound Summary. National Library of Medicine.[2] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Strategic Importance of the 2-Amino-6-cyclopropylpyridine Scaffold

An Application Guide to Suzuki-Miyaura Coupling: Synthesis of 2-Amino-6-cyclopropyl-3-arylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact on the pharmaceutical industry is profound, facilitating the construction of complex biaryl and heteroaryl structures that are ubiquitous in drug candidates. This guide focuses on a particularly relevant transformation: the coupling of 3-Bromo-6-cyclopropylpyridin-2-amine with various arylboronic acids.

The 2-amino-6-cyclopropylpyridine moiety is a privileged scaffold in medicinal chemistry. The cyclopropyl group often enhances metabolic stability and binding affinity, while the 2-amino group provides a key hydrogen bond donor and a vector for further functionalization. However, the very features that make this molecule attractive also present distinct challenges for cross-coupling. The electron-rich nature of the aminopyridine ring can slow the oxidative addition step, and the basic nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5]

This document provides a detailed exploration of the critical parameters for successfully navigating the Suzuki-Miyaura coupling of this substrate. It is designed for researchers and drug development professionals, offering not just a protocol, but a framework for understanding and optimizing this crucial reaction.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

The reaction proceeds through a catalytic cycle involving a palladium catalyst.[2][6][7] A fundamental grasp of this mechanism is essential for rational troubleshooting and optimization. The cycle consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine, forming a Pd(II) complex. This is often the rate-limiting step, particularly for electron-rich halides.[2]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the halide.[2][6]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Optimizing the Reaction: A Guide to Critical Parameters

Success with 3-Bromo-6-cyclopropylpyridin-2-amine hinges on the careful selection of four key components: the palladium catalyst and its associated ligand, the base, and the solvent system.

The Catalyst and Ligand: The Heart of the Reaction

For challenging substrates like electron-rich aminopyridines, the choice of ligand is arguably more critical than the palladium pre-catalyst itself. The ligand stabilizes the palladium center, modulates its reactivity, and prevents the formation of inactive palladium black.

-

The Challenge: The 2-amino group can act as a ligand, coordinating to the palladium and inhibiting the catalytic cycle. Furthermore, the electron-donating nature of the amino and cyclopropyl groups makes the C-Br bond stronger and less susceptible to oxidative addition.

-

The Solution: Bulky, Electron-Rich Ligands: To overcome these hurdles, ligands that are both sterically demanding and highly electron-donating are required. These features accelerate both the oxidative addition and the final reductive elimination steps.[3][6][8] Buchwald's biarylphosphine ligands are particularly effective.

-

Standard Ligands: While catalysts like Pd(PPh₃)₄ can work for simpler substrates, they often provide lower yields or fail completely with this type of challenging aminopyridine. Pd(dppf)Cl₂ offers a good starting point but may require higher temperatures and longer reaction times.[8][11]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which is necessary for the transfer of the aryl group to the palladium center.[6][12]

-

Common Choices: Aqueous solutions of inorganic bases are standard. The choice of base can influence reaction rate and side reactions.

-

Potassium Carbonate (K₂CO₃): A reliable, cost-effective choice that is effective in many cases.

-

Potassium Phosphate (K₃PO₄): A slightly stronger base that is often superior for electron-rich or sterically hindered halides.[13] It is highly recommended for this substrate.

-

Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate difficult couplings, but at a higher cost.

-

The Solvent: Creating the Right Environment

The solvent must solubilize the reactants and be stable at the required reaction temperature. Aprotic polar solvents are generally preferred.

-

Recommended Solvents:

-

The Role of Water: Anhydrous conditions are often detrimental. A small amount of water (typically 10-20% by volume) is essential to dissolve the inorganic base and facilitate the formation of the boronate complex.[7][8]

Data Summary: Recommended Reaction Conditions

The following table summarizes optimized conditions for the Suzuki-Miyaura coupling of 3-Bromo-6-cyclopropylpyridin-2-amine, derived from established principles for challenging heteroaryl couplings.

| Parameter | Recommended Condition | Alternative(s) | Rationale |

| Substrate | 3-Bromo-6-cyclopropylpyridin-2-amine | N/A | Target molecule. |

| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv.) | Arylboronic Pinacol Ester | Slight excess drives the reaction to completion. Esters offer higher stability.[12] |

| Pd Pre-catalyst | Pd₂(dba)₃ (1-3 mol%) | Pd(OAc)₂ | A reliable Pd(0) source that pairs well with biarylphosphine ligands. |

| Ligand | RuPhos (2-6 mol%) | XPhos, SPhos | Bulky, electron-rich ligand to accelerate oxidative addition and prevent catalyst inhibition.[3][9] |

| Base | K₃PO₄ (2.0 - 3.0 equiv.) | K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic base effective for activating the boronic acid.[13] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | Toluene / H₂O | Aprotic polar solvent system that facilitates dissolution of all components.[8] |

| Temperature | 90 - 110 °C | 80 °C | Sufficient thermal energy to overcome the activation barrier for oxidative addition. |

| Atmosphere | Inert (Nitrogen or Argon) | N/A | Prevents oxidative degradation of the catalyst and boronic acid (homocoupling).[7] |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of 3-Bromo-6-cyclopropylpyridin-2-amine (1.0 mmol scale) with a generic arylboronic acid.

Materials:

-

3-Bromo-6-cyclopropylpyridin-2-amine (1.0 equiv, 214 mg, 1.0 mmol)

-

Arylboronic Acid (1.2 equiv, 1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 18.3 mg, 0.02 mmol)

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv, 18.7 mg, 0.04 mmol)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv, 425 mg, 2.0 mmol)

-

1,4-Dioxane (5 mL, anhydrous)

-

Deionized Water (1 mL)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Celite®

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 3-Bromo-6-cyclopropylpyridin-2-amine, the arylboronic acid, Pd₂(dba)₃, RuPhos, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Using syringes, add the degassed 1,4-dioxane (5 mL) and water (1 mL). The mixture will typically turn dark red or brown.

-

Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS until the starting bromide is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL).

-

Filtration: Pass the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting and Mechanistic Considerations

-

Problem: No Reaction or Low Conversion.

-

Cause: Inefficient oxidative addition or catalyst deactivation.

-

Solution: Ensure the inert atmosphere is rigorously maintained. Consider switching to a more electron-rich ligand like XPhos or using a stronger base like Cs₂CO₃. Verify the quality of the boronic acid, as they can degrade upon storage.[8]

-

-

Problem: Protodeboronation Side Product.

-

Cause: The boronic acid reacts with a proton source instead of transmetalating to the palladium. This is a common decomposition pathway.[14][15]

-

Solution: Use freshly opened, high-purity reagents. Minimize reaction time once the starting material is consumed. In some cases, using a fluoride source as the base (e.g., CsF) can suppress this side reaction.

-

-

Problem: Homocoupling of Boronic Acid.

-

Cause: Two molecules of the boronic acid couple to form a symmetrical biaryl. This is often catalyzed by oxygen.[7]

-

Solution: Rigorous degassing of solvents and maintenance of a strict inert atmosphere throughout the reaction is critical.

-

References

- Canadian Science Publishing.Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.

- MDPI.Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020).

- ACS Publications.Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). The Journal of Organic Chemistry.

- ResearchGate.Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- Organic Chemistry Portal.A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Angew. Chem. Int. Ed..

- Myers Group, Harvard University.The Suzuki Reaction - Chem 115.

- Fisher Scientific.Suzuki-Miyaura Cross-Coupling Reaction.

- Organic Synthesis.A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- PMC, National Center for Biotechnology Information.The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021).

- Chemistry LibreTexts.Suzuki-Miyaura Coupling. (2024).

- Wikipedia.Suzuki reaction.

- Reddit.Diagnosing issues with a failed Suzuki coupling?. (2021). r/Chempros.

- Royal Society of Chemistry.A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). Green Chemistry.

- Scholarship @ Claremont.Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.

- Science.Aminative Suzuki–Miyaura coupling. (2024).

- PubMed.The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. (2021).

- Yoneda Labs.Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. reddit.com [reddit.com]

- 9. A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560) - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. scholarship.claremont.edu [scholarship.claremont.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. mdpi.com [mdpi.com]

- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

Application Note: Regioselective Functionalization of 3-Bromo-6-cyclopropylpyridin-2-amine

Executive Summary

The scaffold 3-Bromo-6-cyclopropylpyridin-2-amine represents a privileged pharmacophore in modern medicinal chemistry, particularly within the kinase inhibitor space (e.g., BTK, JAK, and VEGFR families). The molecule offers a unique combination of electronic and steric properties:

-

The 2-Amino Group: A strong electron-donating group (EDG) that activates the ring for electrophilic aromatic substitution (EAS) at the para (C5) position.

-

The 3-Bromo Handle: A pre-installed oxidative addition site for Palladium-catalyzed cross-coupling.

-

The 6-Cyclopropyl Motif: Provides metabolic stability and hydrophobic bulk but introduces sensitivity to strong acids and radical conditions (ring-opening risks).

This guide details the regioselective functionalization of this scaffold, specifically differentiating between C3-Cross Coupling (Suzuki/Buchwald) and C5-C-H Activation/Halogenation , while maintaining the integrity of the sensitive cyclopropyl ring.

Structural Analysis & Reactivity Profile

The regioselectivity is governed by the interplay between the directing power of the amine and the steric crowding of the cyclopropyl group.

Reactivity Logic

-

C3 Position (Bromide): The most reactive site for transition-metal catalyzed coupling. However, the adjacent free amine can poison catalysts or lead to competing N-arylation.

-

C5 Position (C-H): The 2-amino group directs electrophilic attack para to itself. This allows for highly selective halogenation (Iodination/Bromination) at C5 without touching the C3-Br or C6-cyclopropyl group.

-

C6 Position (Cyclopropyl): The cyclopropyl ring acts as a steric blocker for the C5 position but is generally stable under basic Pd-coupling conditions. Caution: Avoid strong Brønsted acids (e.g., 48% HBr, conc. H2SO4) which will open the cyclopropyl ring to a propyl chain.

Visualizing the Pathways[1]

Figure 1: Reactivity map illustrating the orthogonal functionalization pathways available for the scaffold.

Workflow 1: C3-Selective Suzuki-Miyaura Coupling

Challenge: The free 2-amino group can coordinate to Palladium, dampening the catalytic cycle. Furthermore, the ortho-bromo position is sterically crowded. Solution: Use of biaryl phosphine ligands (Buchwald ligands) or high-activity precatalysts (e.g., XPhos Pd G3) allows for coupling without N-protection.

Protocol A: Direct Coupling (Free Amine)

This protocol avoids the protection/deprotection steps, increasing atom economy.

Reagents:

-

Substrate: 3-Bromo-6-cyclopropylpyridin-2-amine (1.0 equiv)

-

Boronic Acid: Ar-B(OH)2 (1.2 equiv)

-

Catalyst: XPhos Pd G3 (2-3 mol%) or Pd(dppf)Cl2·DCM (5 mol%)

-

Base: K3PO4 (2.0 M aq, 3.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and XPhos Pd G3 (0.03 equiv).

-

Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvation: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2.0 M aq. K3PO4.

-

Reaction: Heat the mixture to 80 °C for 2–4 hours. Note: Do not exceed 100 °C to prevent thermal degradation of the cyclopropyl moiety in the presence of Pd.

-

Workup: Cool to RT. Dilute with EtOAc and wash with water. Dry organic layer over Na2SO4.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Mechanism & Causality: The XPhos ligand is bulky and electron-rich, facilitating the oxidative addition into the hindered C3-Br bond while preventing the formation of stable, unreactive Pd-amine complexes [1]. The phosphate base is mild enough to preserve the cyclopropyl ring.

Workflow 2: C5-Regioselective Iodination

Challenge: Installing a handle at C5 without affecting the C3-Br or the cyclopropyl group. Solution: Exploit the strong para-directing effect of the 2-amino group using N-Iodosuccinimide (NIS).

Protocol B: Mild C-H Iodination

Reagents:

-

Substrate: 3-Bromo-6-cyclopropylpyridin-2-amine (1.0 equiv)

-

Electrophile: N-Iodosuccinimide (NIS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) (0.1 M)

-

Temperature: Room Temperature (20–25 °C)

Step-by-Step Methodology:

-

Dissolution: Dissolve the substrate in MeCN at room temperature. Ensure the solution is clear.

-

Addition: Add NIS (1.05 equiv) portion-wise over 10 minutes. The solution may darken (iodine liberation).

-

Monitoring: Stir at RT for 1–2 hours. Monitor by LCMS. The peak for the product (M+126 mass shift) should appear.

-

Critical Check: If conversion is slow, heat to 40 °C. Do NOT add acid catalysts (like TFA), as this risks opening the cyclopropyl ring [2].

-

-

Quench: Quench with 10% aq. sodium thiosulfate (Na2S2O3) to remove excess iodine.

-

Isolation: Extract with DCM. The product, 3-Bromo-5-iodo-6-cyclopropylpyridin-2-amine, is usually solid and can be recrystallized or used crude.

Mechanism & Causality: The amino group increases electron density at C3 and C5. Since C3 is blocked by Bromine, C5 is the exclusive site for electrophilic attack. NIS provides a source of iodonium (I+) without the highly acidic conditions generated by I2/Periodic acid mixtures.

Workflow 3: Buchwald-Hartwig Amination (C3)

Challenge: Coupling an amine (R-NH2) to the C3-Br position when a primary amine is already present at C2. Solution: Use BrettPhos or RuPhos precatalysts. These ligands are specific for C-N coupling and can discriminate between the oxidative addition at C-Br and the non-productive coordination of the C2-NH2.

Protocol C: C3-Amination

Reagents:

-

Catalyst: BrettPhos Pd G3 (2 mol%)

-

Base: LiHMDS (1.0 M in THF, 2.5 equiv) or NaOtBu (1.5 equiv)

-

Solvent: THF or Toluene.

Visual Workflow:

Figure 2: Step-wise logic for C3-Amination avoiding catalyst poisoning.

Summary of Reaction Conditions

| Transformation | Target Position | Reagent System | Critical Parameter | Reference Support |

| Suzuki Coupling | C3 (Br displacement) | XPhos Pd G3, K3PO4, Dioxane/H2O | Degassing required; Base preserves cyclopropyl. | [1], [3] |

| Iodination | C5 (C-H Activation) | NIS, MeCN | Avoid Acid; RT reaction ensures regioselectivity. | [4] |

| Buchwald-Hartwig | C3 (Br displacement) | BrettPhos Pd G3, LiHMDS | Ligand bulk prevents C2-NH2 catalyst poisoning. | [5] |

| Protection | N (Amine) | Boc2O, DMAP (cat), THF | Standard protection if C3-coupling fails. | [6] |

Troubleshooting & Optimization (Pro-Tips)

-

Cyclopropyl Ring Opening:

-

Protodebromination (Loss of Br at C3):

-

Regioselectivity Drift (Halogenation):

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Ammonium Salts of Primary Amines." Journal of the American Chemical Society, 2008.[7]

-

BenchChem Technical Support. "Preserving Cyclopropane Integrity in Chemical Reactions." BenchChem Knowledge Base, 2025.

-

Lennox, A. J. J., et al. "Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits." ChemRxiv, 2021.

-

Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science, 2013. (Mechanistic insight on C5-activation).

-

Paras, N. A., et al. "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of Organic Chemistry, 2012.

-

Sigma-Aldrich. "2-Amino-3-bromopyridine Product Analysis and Reactivity." Sigma-Aldrich Technical Documents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

- 7. Catalyst-Free Selective C5-H Bromination and Chlorination of 8-Amido Quinolines [sioc-journal.cn]

Troubleshooting & Optimization

Stability of 3-Bromo-6-cyclopropylpyridin-2-amine under oxidative conditions

Part 1: Executive Summary & Status

Current Stability Status: Conditionally Stable 3-Bromo-6-cyclopropylpyridin-2-amine is chemically stable under standard ambient storage (25°C, <60% RH) when protected from light. However, it exhibits distinct sensitivities under oxidative stress conditions.

-

Primary Risk: Formation of Pyridine N-Oxide (M+16). The electron-donating 2-amino group activates the ring nitrogen, making it the primary site of electrophilic attack by peroxides or peracids.

-

Secondary Risk: Cyclopropyl Ring Opening (M+18 or M+32). While chemically robust, the cyclopropyl moiety is a known metabolic "hotspot" (CYP450 oxidation) and is susceptible to radical-mediated oxidation, leading to ring-opened ketones or alcohols.

-

Minor Risk: Azo-Dimerization . Prolonged exposure to air/light can lead to oxidative coupling of the amine, often observed as a yellow-to-brown discoloration.

Part 2: Diagnostic & Troubleshooting (Q&A)

This section addresses specific observations reported by users during synthesis or stability testing.

Q1: "My reaction mixture has turned from pale yellow to a dark amber/brown. Is my compound degrading?"

Diagnosis: Likely trace oxidation of the amino group (Azo/Diazo species formation). Technical Insight: Aminopyridines are prone to photo-oxidation. The formation of extended conjugated systems (azo dimers) has a high extinction coefficient; therefore, even <0.5% degradation can cause a significant color shift. Action:

-

Check LC-MS for a dimer peak (approx. Mass = 2M - 2).

-

If purity is >98% by UV (254 nm), the color is likely cosmetic.

-

Corrective: Purify via silica plug filtration or recrystallization. Store under Argon/Nitrogen in amber vials.

Q2: "I observe a persistent impurity at M+16 in my LC-MS data after treating with H2O2 or mCPBA."

Diagnosis: Formation of the Pyridine N-Oxide . Technical Insight: The pyridine nitrogen is nucleophilic.[1] Despite the electron-withdrawing effect of the 3-Bromo group, the strong resonance donation from the 2-Amino group (+M effect) sufficiently increases electron density at the ring nitrogen to facilitate N-oxidation. Action:

-

Differentiation: To distinguish N-oxide from a hydroxylated impurity, treat a small aliquot with PCl3 or Zn/AcOH . N-oxides will readily reduce back to the parent pyridine; ring-hydroxylated species will not.

Q3: "We are seeing ring-opened byproducts (M+18) during metabolic stability assays (microsomes)."

Diagnosis: Cytochrome P450-mediated cyclopropyl oxidation. Technical Insight: The cyclopropyl group possesses high ring strain (~27.5 kcal/mol). CYP enzymes can abstract a hydrogen atom (radical mechanism), leading to a radical intermediate that relaxes via ring opening to form an acyclic ketone or alcohol. Action:

-

This is a biological stability issue, not chemical.

-

Mitigation: If this is a lead compound, consider blocking the metabolic "soft spot" by adding a substituent (e.g., methyl or fluorine) to the cyclopropyl ring to increase the bond dissociation energy (BDE) of the C-H bond.

Part 3: Mechanistic Insights (Visualized)

Understanding the competition between the Nitrogen center and the Cyclopropyl ring is critical.

Figure 1: Competitive degradation pathways. N-oxidation dominates under chemical stress, while cyclopropyl ring opening is characteristic of radical or metabolic conditions.

Part 4: Standardized Stress Testing Protocol

To validate the stability of your specific lot, perform this Forced Degradation Protocol .

Objective: Determine the oxidative liability of the 2-amino-pyridine core vs. the cyclopropyl tail.

| Step | Parameter | Condition | Rationale |

| 1 | Sample Prep | 1 mg/mL in Acetonitrile:Water (50:50) | Ensures solubility without participating in oxidation. |

| 2 | Stressor | Add 3% Hydrogen Peroxide (H2O2) | Standard oxidant for N-oxide generation. |

| 3 | Incubation | Ambient Temp (25°C) for 4 hours | Mild enough to capture intermediates; harsh enough to force degradation. |

| 4 | Quench | Add excess Sodium Bisulfite (NaHSO3) | CRITICAL: Stops the reaction immediately to prevent over-oxidation during analysis. |

| 5 | Analysis | HPLC-UV (254 nm) & LC-MS | UV quantifies % loss; MS identifies M+16 (N-oxide) vs M+18 (Hydrolysis/Ring Open). |

Acceptance Criteria:

-

< 5% degradation indicates high stability.

-

Major product M+16 confirms N-oxide susceptibility (manageable via storage conditions).

-

Major product M+18 indicates cyclopropyl instability (structural liability).

Part 5: Storage & Handling Recommendations

Based on the chemical properties of 2-aminopyridines and cyclopropyl groups:

-

Inert Atmosphere: Store solid material under Argon or Nitrogen. The amine is sensitive to atmospheric oxygen over long periods (months/years).

-

Light Protection: Use amber glass vials. Aminopyridines are photo-active and can form radical species that initiate cyclopropyl ring opening.

-

Avoid Acidic Oxidants: Do not store in acidic solvents (e.g., chloroform, which can form HCl/Phosgene over time) as protonation of the pyridine ring can accelerate degradation pathways.

References

-

Metabolism of Cyclopropyl Groups . Hypha Discovery. (2021).[2][3] Detailed analysis of cyclopropyl oxidation by CYP450 and ring-opening mechanisms.

-

2-Aminopyridine – an unsung hero in drug discovery . Chem. Commun., 2022, 58, 343-382.[4] Comprehensive review of aminopyridine reactivity and stability.

-

The Stability of Pyridine and Its Derivatives . Confex. Study on the oxidative degradation of pyridine rings under radical attack.5[1][6][7][8][9][10][11][12]

-

PubChem Compound Summary: 2-Amino-3-bromopyridine . National Center for Biotechnology Information. Physicochemical properties and safety data for the core scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. AGU Fall Meeting 2020 [agu.confex.com]

- 6. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase - ProQuest [proquest.com]

- 9. jk-sci.com [jk-sci.com]

- 10. data.epo.org [data.epo.org]

- 11. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 12. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]

Safety Operating Guide

3-Bromo-6-cyclopropylpyridin-2-amine proper disposal procedures

Executive Summary & Immediate Directive

Do not dispose of 3-Bromo-6-cyclopropylpyridin-2-amine down the drain or in general trash.

This compound is a halogenated heteroaromatic amine . Its disposal requires strict segregation into halogenated organic waste streams destined for high-temperature incineration equipped with acid gas scrubbers. Improper disposal poses significant risks of aquatic toxicity and the formation of corrosive hydrogen bromide (HBr) gas during uncontrolled combustion.

Immediate Action Required:

-

Segregate: Place in "Halogenated Organic Waste" containers.

-

Isolate: Keep away from strong acids (exothermic reaction risk) and oxidizers.[1]

-

Label: Mark as "Toxic," "Irritant," and "Halogenated."

Chemical Profile & Hazard Characterization

To ensure safe handling, you must understand the chemical nature of the waste you are generating. This is not just "organic waste"; it is a functionalized pyridine that dictates specific compatibility rules.

| Property | Data / Description |

| Chemical Name | 3-Bromo-6-cyclopropylpyridin-2-amine |

| CAS Number | 1508445-19-9 (Primary) / Analog: 1319068-89-7 |

| Molecular Formula | C₈H₉BrN₂ |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Functional Hazards | Bromine: Generates HBr upon combustion.Amine (Pos 2): Basic; reacts exothermically with acids.Cyclopropyl: Ring strain adds thermodynamic energy; avoid shock/heat.[2][3] |

| GHS Classification | Acute Tox.[4] (Oral) Cat 3/4; Skin Irrit. 2; Eye Irrit. 2A; Aquatic Chronic 3. |

Waste Characterization Logic (The "Why")

As researchers, we must validate our disposal choices based on chemical reactivity.

-

Why Halogenated Stream?

-

The C-Br bond requires specific incineration temperatures (typically >1100°C) to ensure complete destruction.

-

Standard incineration of brominated compounds without scrubbers releases Hydrogen Bromide (HBr), which destroys incinerator linings and violates emission standards.

-

Protocol: You must use the waste stream designated for Halogenated Solvents/Organics.

-

-

Why Acid Segregation?

-

The 2-amino group makes this compound basic.

-

Risk: Mixing this solid or its solutions into a waste container with high concentrations of acid (e.g., acid chlorides, sulfuric acid waste) can generate heat (exotherm) and potentially spatter toxic material.

-

Step-by-Step Disposal Protocol

Phase 1: Accumulation & Segregation

-

Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the waste is in solution, as hydrolysis of the bromine over time can lead to corrosion.

-

Solvent Compatibility: If disposing of this compound in solution, ensure the solvent is compatible with the halogenated stream (e.g., Dichloromethane, Chloroform, or compatible non-halogenated solvents like Ethyl Acetate).

-

Solid Waste: If the material is a pure solid, double-bag in chemically resistant polyethylene bags before placing it in the solid hazardous waste drum.

Phase 2: Labeling

Every container must carry a hazardous waste label with the following specific notations:

-

Contents: "3-Bromo-6-cyclopropylpyridin-2-amine" (Do not use abbreviations).[5]

-

Hazard Checkboxes: [x] Toxic [x] Irritant.

-

Critical Note: Write "CONTAINS BROMINE" clearly on the tag. This alerts the Treatment, Storage, and Disposal Facility (TSDF) to use the correct incinerator line.

Phase 3: Final Disposal (TSDF)

-

Method: Rotary Kiln Incineration.[6]

-

Requirement: The facility must be permitted to handle RCRA halogenated wastes.

-

Combustion Products: Nitrogen Oxides (NOx), Hydrogen Bromide (HBr), Carbon Oxides (COx).

Operational Visualizations

Workflow A: Waste Stream Decision Tree

This logic ensures the compound never enters an incompatible stream.

Figure 1: Decision logic for assigning the correct waste stream. Note that the presence of the bromine atom dictates the destination, regardless of the solvent used.

Workflow B: Spill Response Protocol

Immediate steps to take if the solid powder is spilled in the lab.

Figure 2: Operational workflow for safe spill cleanup, prioritizing dust control.

References

-

Sigma-Aldrich. (2023).[3][7] Safety Data Sheet: 3-Bromo-6-cyclopropylpyridin-2-amine. Retrieved from

-

U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261. Retrieved from

-

PubChem. (2023). Compound Summary: 3-Bromo-6-cyclopropylpyridin-2-amine. National Library of Medicine. Retrieved from

-

National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from

Sources

- 1. fishersci.com [fishersci.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.at [fishersci.at]

- 4. lobachemie.com [lobachemie.com]

- 5. 3-bromo-6-cyclopropylpyridin-2-amine | 1508445-19-9 [amp.chemicalbook.com]

- 6. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. epa.gov [epa.gov]

Navigating the Safe Handling of 3-Bromo-6-cyclopropylpyridin-2-amine: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

As a novel building block in medicinal chemistry, 3-Bromo-6-cyclopropylpyridin-2-amine holds significant promise. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers to handle this compound with confidence and minimize risk.

Understanding the Hazard Profile

While a comprehensive toxicological profile for 3-Bromo-6-cyclopropylpyridin-2-amine is not yet fully established, the available data and its structural similarity to other pyridine derivatives warrant a cautious approach. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is the exclamation mark (GHS07), indicating these health hazards. Structurally, it is a halogenated aminopyridine. Pyridine and its derivatives are known to be hazardous, potentially causing a range of health issues from skin and respiratory irritation to more severe systemic effects with prolonged exposure[1][2]. Therefore, treating 3-Bromo-6-cyclopropylpyridin-2-amine with a high degree of caution is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical to prevent exposure. The following table outlines the recommended PPE for handling 3-Bromo-6-cyclopropylpyridin-2-amine, grounded in the known hazards of pyridine compounds.

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation[1][2]. |

| Hand Protection | Butyl rubber or neoprene gloves are recommended. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. Avoid latex gloves. | Provides a robust barrier against skin absorption, a known hazard for pyridine derivatives[1][3]. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. |

| Skin and Body Protection | A chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Prevents skin contact, which can cause irritation[1][2]. |

| Respiratory Protection | All handling of solid and solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the risk of inhaling dust or vapors, which can cause respiratory irritation[1][2]. Personnel must be fit-tested and trained in the proper use of respirators[4]. |

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing accidents.

1. Preparation and Weighing:

-

Designated Area: All work with 3-Bromo-6-cyclopropylpyridin-2-amine should be performed in a designated area within a certified chemical fume hood[1][4].

-

Decontamination: Before starting, ensure the work area is clean and free of incompatible materials, such as strong oxidizing agents and acids[4][5].

-

Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Handle the powder carefully to avoid creating dust.

-

Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name and appropriate hazard warnings[1][6].

2. Dissolution and Reaction:

-

Solvent Addition: When dissolving the solid, slowly add the solvent to the compound to minimize splashing and aerosol formation.

-

Closed System: Whenever possible, conduct reactions in a closed system to contain vapors.

-

Temperature Control: Be mindful of reaction temperature, as pyridine derivatives can be volatile[1].

3. Post-Reaction Work-up and Purification:

-

Containment: All work-up and purification steps should remain within the chemical fume hood.

-

Waste Segregation: Segregate halogenated waste streams from non-halogenated ones for proper disposal[7].

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a well-defined emergency plan is essential.

Spill Response Workflow

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Caption: Workflow for handling a chemical spill.

Key Spill Cleanup Steps:

-

Evacuate and Alert: For large spills, immediately evacuate the area and inform your supervisor and institutional safety office[4][8].

-

Containment: For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite[9].

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed hazardous waste container[4][5].

-

Decontamination: Clean the spill area thoroughly with soap and water.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[1]. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of 3-Bromo-6-cyclopropylpyridin-2-amine and its associated waste is a critical component of laboratory safety and environmental responsibility.

-

Waste Collection: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a clearly labeled, sealed, and compatible hazardous waste container[4][6].

-

Waste Segregation: As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream[7]. Do not mix with non-halogenated waste.

-

Disposal Method: The primary recommended method of disposal is incineration by a licensed hazardous waste disposal company[10]. Never dispose of this chemical down the drain or in the regular trash[9].

-

Institutional Guidelines: Always follow your institution's specific hazardous waste disposal procedures.

By integrating these safety protocols into your laboratory workflow, you can effectively mitigate the risks associated with handling 3-Bromo-6-cyclopropylpyridin-2-amine, fostering a safer research environment for yourself and your colleagues.

References

-

Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

-

Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Chemwatch. (2017, June 27). PYRIDINE. Retrieved from [Link]

-

USA Scientific, Inc. (n.d.). Chemical Resistance of Latex and Nitrile Gloves. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 9). Cyclopropyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

-

Kimberly-Clark. (n.d.). KIMBERLY-CLARK Nitrile Gloves*. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). 2-Bromo-6-methylpyridin-3-amine - Safety Data Sheet. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2019, October 30). Ammonia - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

ChemSupply Australia. (n.d.). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Retrieved from [Link]

-

University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved from [Link]

-

PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2009, April 15). Respirators & Protective Clothing for Protection Against Biological Agents. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). 1910.134 - Respiratory protection. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). 6-Bromo-[1,1'-biphenyl]-3-amine - Safety Data Sheet. Retrieved from [Link]

Sources

- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Styrene, Phenol & Pyridine Spill Response Guide [lonestarhazmat.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. benchchem.com [benchchem.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.